molecular formula C26H19N3O4 B2416085 N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 903309-94-4

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2416085
CAS No.: 903309-94-4
M. Wt: 437.455
InChI Key: XFNGQGVGZSFULM-UHFFFAOYSA-N
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Description

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its intriguing structure and potential applications in various scientific fields. This compound is characterized by the fusion of quinazoline and chromene moieties, making it a compound of interest for both chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis often begins with readily available starting materials such as 2-methyl-4-hydroxyquinazoline and 2-oxo-2H-chromene-3-carboxylic acid.

  • Condensation Reaction: : The quinazoline derivative is typically subjected to condensation reactions with substituted anilines under acidic or basic conditions to form the intermediate.

  • Cyclization and Functionalization: : Cyclization reactions, often involving dehydrating agents or catalysts, are used to form the fused quinazoline-chromene structure. Various functional groups are introduced through subsequent substitution reactions.

  • Purification: : The final compound is purified using techniques such as recrystallization, column chromatography, and HPLC to obtain the pure form.

Industrial Production Methods

Industrial production might involve optimized conditions using continuous flow reactors to enhance reaction efficiency and yield. The process also includes scaling up the synthesis while ensuring quality control and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at specific sites, leading to the formation of oxidized derivatives with altered properties.

  • Substitution: : Substitution reactions, especially nucleophilic substitutions, are common in modifying the compound to introduce new functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄, H₂O₂

  • Reducing Agents: : NaBH₄, LiAlH₄

  • Catalysts: : Pd/C, PtO₂

  • Solvents: : DMSO, THF, toluene

Major Products

The major products depend on the reaction type and conditions. For example, oxidation may yield quinazoline oxides, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

  • Chemistry: : Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

  • Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: : Explored as a lead compound in drug discovery, particularly for its potential anti-cancer and anti-inflammatory properties.

  • Industry: : Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action typically involves the interaction of the compound with specific molecular targets within cells. This can include:

  • Enzyme Inhibition: : Binding to enzyme active sites, thereby inhibiting their activity.

  • Signal Transduction Modulation: : Affecting pathways involved in cell signaling, growth, and apoptosis.

  • DNA Intercalation: : Inserting between DNA base pairs, potentially leading to alterations in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide analogs

  • Flavone derivatives

  • Coumarin derivatives

  • Quinazoline derivatives

Uniqueness

This compound stands out due to the specific combination of the quinazoline and chromene moieties, which imparts unique biological and chemical properties. This uniqueness is not found in simpler analogs or derivatives, making it a valuable compound for specialized applications.

This compound’s intricate synthesis, diverse chemical reactivity, and broad range of applications underscore its significance in scientific research and industry.

Properties

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O4/c1-15-13-18(29-16(2)27-22-9-5-4-8-19(22)25(29)31)11-12-21(15)28-24(30)20-14-17-7-3-6-10-23(17)33-26(20)32/h3-14H,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNGQGVGZSFULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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